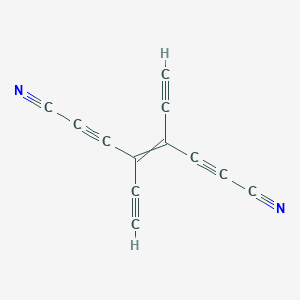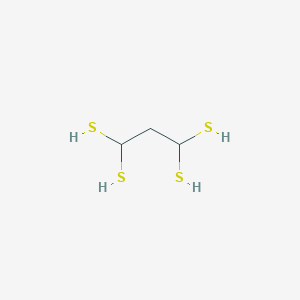![molecular formula C17H11Cl2N3O B14227940 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide CAS No. 824952-93-4](/img/structure/B14227940.png)
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chloropyridine rings and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide typically involves the coupling of 2-chloropyridine derivatives with phenylboronic acids using Suzuki-Miyaura cross-coupling reactions . The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an organic solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Major products are pyridine N-oxides.
Reduction Reactions: The primary products are amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
- 3-bromo-2-chloropyridine
- 2-chloro-5-(cyanomethyl)pyridine
Uniqueness
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide is unique due to its dual chloropyridine structure, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various substitution reactions and its potential therapeutic applications make it a valuable molecule in research and industry .
Eigenschaften
CAS-Nummer |
824952-93-4 |
|---|---|
Molekularformel |
C17H11Cl2N3O |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O/c18-15-8-7-11(10-21-15)12-4-1-2-6-14(12)22-17(23)13-5-3-9-20-16(13)19/h1-10H,(H,22,23) |
InChI-Schlüssel |
YIWKXTRCKFKOTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
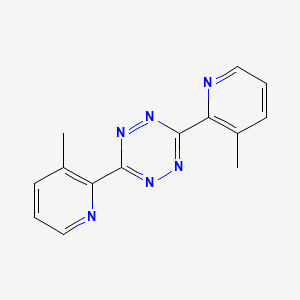
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
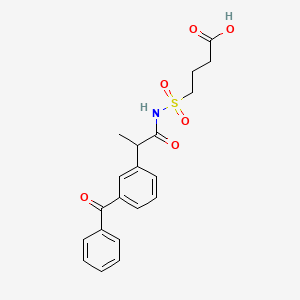
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)

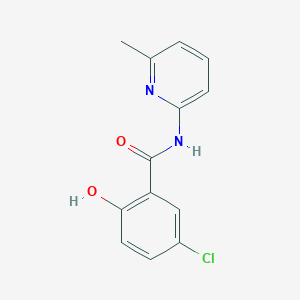
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
